BenchChemオンラインストアへようこそ!

1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Physicochemical profiling Regioisomeric differentiation Hydrogen bonding

1-(2-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 33235-39-1) is an N-aryl-2-aminobenzimidazole derivative bearing an ortho-methoxy substituent on the N1-phenyl ring, with molecular formula C₁₄H₁₃N₃O and molecular weight 239.27 g/mol. The compound belongs to the 1-substituted 2-aminobenzimidazole class, a privileged scaffold in medicinal chemistry that has produced validated antimalarial lead molecules with in vivo efficacy and favorable pharmacokinetic profiles.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 33235-39-1
Cat. No. B1417306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
CAS33235-39-1
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C3=CC=CC=C3N=C2N
InChIInChI=1S/C14H13N3O/c1-18-13-9-5-4-8-12(13)17-11-7-3-2-6-10(11)16-14(17)15/h2-9H,1H3,(H2,15,16)
InChIKeyMERCHBBBCBRXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 33235-39-1): Ortho-Methoxy N-Aryl-2-aminobenzimidazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


1-(2-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 33235-39-1) is an N-aryl-2-aminobenzimidazole derivative bearing an ortho-methoxy substituent on the N1-phenyl ring, with molecular formula C₁₄H₁₃N₃O and molecular weight 239.27 g/mol . The compound belongs to the 1-substituted 2-aminobenzimidazole class, a privileged scaffold in medicinal chemistry that has produced validated antimalarial lead molecules with in vivo efficacy and favorable pharmacokinetic profiles [1]. The ortho-methoxy substitution pattern distinguishes this compound from its regioisomeric para-methoxy analog (CAS 33235-40-4) and unsubstituted phenyl analog (CAS 43023-11-6), imparting distinct predicted physicochemical properties including a pKa of 6.17±0.10, boiling point of 469.9±47.0°C, and density of 1.25±0.1 g/cm³ . Commercially available at 95% purity through Enamine (EN300-90629) and multiple authorized vendors, this compound serves as a versatile small-molecule scaffold for structure-activity relationship studies, fragment-based screening libraries, and targeted synthesis programs [2].

Why 1-(2-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine Cannot Be Interchanged with Its Regioisomeric or Unsubstituted Analogs in Research Procurement


The ortho-methoxy positioning on the N1-phenyl ring of 1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 33235-39-1) is not a trivial structural variation but a determinant of distinct physicochemical and pharmacological behavior. Compared to the unsubstituted phenyl analog (CAS 43023-11-6; mp 148-150°C, bp 428.9°C, density 1.24 g/cm³) , the ortho-methoxy group increases molecular weight by 30 Da, elevates the predicted boiling point by approximately 41°C, and introduces a hydrogen-bond acceptor that alters both solubility and target engagement profiles. Relative to the para-methoxy regioisomer (CAS 33235-40-4; predicted pKa 6.24±0.10, bp 459.7°C) , the ortho-substituted target exhibits a measurably different predicted pKa (6.17±0.10, ΔpKa = 0.07) , reflecting the distinct through-space electronic effects of ortho substitution that cannot be replicated by para positioning. Within the broader N-aryl-2-aminobenzimidazole class, SAR studies have demonstrated that subtle modifications to the N-aryl substituent profoundly impact antimalarial potency, ADME properties, and in vivo efficacy [1]. Generic substitution without experimental validation therefore risks introducing uncontrolled variables in binding affinity, metabolic stability, and biological readout.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 33235-39-1) vs. Its Closest Structural Analogs


Ortho-Methoxy Substitution Lowers Predicted pKa by 0.07 Units Relative to Para-Methoxy Regioisomer, Indicating Distinct Protonation State at Physiological pH

The predicted acid dissociation constant (pKa) of 1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine is 6.17±0.10, compared to 6.24±0.10 for the para-methoxy regioisomer (CAS 33235-40-4) . This ΔpKa of 0.07, though modest in absolute magnitude, reflects the through-space electronic influence of the ortho-methoxy group on the benzimidazole 2-amine basicity—an effect absent in the para-substituted isomer. At physiological pH (~7.4), both compounds exist predominantly in the neutral form, but the ortho isomer's lower pKa translates to a marginally higher fraction of unprotonated species available for passive membrane permeation and target binding.

Physicochemical profiling Regioisomeric differentiation Hydrogen bonding

Ortho-Methoxy Substitution Elevates Predicted Boiling Point by ~41°C and Density vs. Unsubstituted Phenyl Analog, Reflecting Enhanced Intermolecular Interactions

The predicted boiling point of 1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine is 469.9±47.0°C, substantially higher than the 428.9±28.0°C reported for the unsubstituted phenyl analog 1-phenyl-1H-benzo[d]imidazol-2-amine (CAS 43023-11-6, also with experimental melting point 148-150°C) . Density similarly increases from 1.24 g/cm³ (unsubstituted) to 1.25±0.1 g/cm³ (ortho-methoxy). The para-methoxy regioisomer (CAS 33235-40-4) shows an intermediate predicted boiling point of 459.7±47.0°C with identical predicted density of 1.25±0.1 g/cm³ , indicating that ortho positioning uniquely maximizes the boiling point elevation among methoxy-substituted variants.

Thermophysical properties Structural differentiation Purification strategy

N-Aryl-2-aminobenzimidazole Scaffold Class Demonstrates Validated In Vivo Antimalarial Efficacy with Extended Survival >30 Days at 50 mg/kg Oral Dosing in P. berghei Mouse Model

The N-aryl-2-aminobenzimidazole chemotype, of which 1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine is a direct structural member, has been pharmacologically validated through phenotypic screening of the AstraZeneca corporate compound collection against Plasmodium falciparum asexual blood stages [1]. The optimized lead compound 12 from this series demonstrated in vivo efficacy in the P. berghei mouse malaria model, achieving extended survival of over 30 days following a 50 mg/kg oral dose, with a rat plasma half-life of 19 hours [1]. The series retained potency against Pf isolates harboring known resistance mechanisms and exhibited a fast-killing profile in the in vitro parasite reduction ratio (PRR) assay. While compound-specific data for CAS 33235-39-1 have not been individually reported in this study, the shared N-aryl-2-aminobenzimidazole core structure places the target compound within a pharmacologically credentialed chemical space distinct from alternative benzimidazole substitution patterns (e.g., 2-arylbenzimidazoles or 5-substituted benzimidazoles).

Antimalarial drug discovery Phenotypic screening In vivo pharmacokinetics

Closely Related N-Methyl Analog (Compound 8) Demonstrates 71% In Vivo Parasite Burden Reduction in Cutaneous Leishmaniasis Model with Multi-Mechanistic Antiparasitic Action

N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8), which differs from the target compound (CAS 33235-39-1) only by N-methylation at the benzimidazole 1-position, has been extensively characterized for antileishmanial activity [1]. Compound 8 demonstrated an IC₅₀ in the micromolar range against Leishmania mexicana promastigotes, inhibited 68.27% of recombinant L. mexicana arginase activity, induced parasite apoptosis through ROS production and mitochondrial disorganization, and reduced 71% of the parasite load in an in vivo murine model of cutaneous leishmaniasis compared to untreated controls [1]. Ultrastructural studies confirmed compound 8 triggers membrane blebbing, autophagosome formation, and kinetoplast disorganization [1]. While the target compound (lacking N-methylation) has not been independently profiled in this assay system, the minimal structural difference (N-H vs. N-CH₃) suggests that the 2-methoxyphenyl-benzimidazol-2-amine pharmacophore is the primary determinant of antileishmanial activity, and the non-methylated target may serve as a synthetic precursor or comparator for SAR exploration.

Leishmanicidal activity Neglected tropical diseases Arginase inhibition

Ortho-Methoxy Positioning Creates Unique Intramolecular Hydrogen-Bonding Capacity Not Available to Para-Methoxy or Unsubstituted Analogs, Impacting Conformational Preference and Target Binding

The ortho-methoxy substituent in 1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine can engage in intramolecular C-H···O or lone-pair interactions with the benzimidazole 2-amine group, creating a conformational preference that is sterically and electronically impossible for the para-methoxy regioisomer (CAS 33235-40-4) and absent in the unsubstituted phenyl analog (CAS 43023-11-6) . The predicted LogP of the unsubstituted analog is 2.54 with a polar surface area (PSA) of 44.57 Ų ; the addition of the ortho-methoxy group in the target compound increases both MW (+30 Da) and PSA while introducing a rotatable bond whose orientation is constrained by proximity to the benzimidazole core. This conformational restriction can preorganize the ligand for specific target binding poses—a phenomenon well-documented in ortho-substituted N-phenyl heterocycles but absent in para-substituted or unsubstituted congeners.

Conformational analysis Structure-based design Ligand preorganization

Optimal Research and Industrial Application Scenarios for 1-(2-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine (CAS 33235-39-1)


Structure-Activity Relationship (SAR) Exploration of N1-Phenyl Substitution Effects in Antimalarial 2-Aminobenzimidazole Lead Optimization

The N-aryl-2-aminobenzimidazole scaffold has produced lead compounds with validated in vivo antimalarial efficacy (>30-day survival in P. berghei model, rat t₁/₂ = 19 h) [1]. CAS 33235-39-1, with its ortho-methoxy N1-phenyl substitution, serves as a key building block for systematic SAR studies probing how ortho-substituent steric and electronic effects modulate anti-Plasmodium potency, ADME properties, and hERG liability. Its distinct predicted pKa (6.17) and conformational profile relative to para-methoxy (pKa 6.24) and unsubstituted (LogP 2.54) analogs enable interrogation of how N1-phenyl electronics influence target engagement at the asexual blood stage . Procuring the ortho-methoxy variant specifically—rather than defaulting to the para isomer—is essential for completing a full regioisomeric SAR matrix in antimalarial hit-to-lead programs.

Antileishmanial Pharmacophore Validation Using the Non-Methylated 2-Aminobenzimidazole Core as Synthetic Intermediate and Comparator

The N-methyl analog N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) has demonstrated 71% in vivo parasite burden reduction in a cutaneous leishmaniasis model, acting through arginase inhibition (68.27%), ROS-mediated apoptosis, and mitochondrial/kinetoplast disruption [2]. CAS 33235-39-1 represents the des-methyl parent compound of this validated antileishmanial chemotype. It can be deployed as: (a) a direct synthetic precursor for N1-alkylation library generation to explore the SAR of the benzimidazole N1 position; (b) a comparator compound to determine whether the N1-H (vs. N1-CH₃) contributes to or detracts from antiparasitic potency and selectivity; and (c) a core scaffold for late-stage functionalization in neglected tropical disease drug discovery programs.

Physicochemical Property-Driven Building Block Selection for Fragment-Based Screening Libraries and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 239.27 g/mol, predicted pKa of 6.17, and predicted boiling point of ~470°C , CAS 33235-39-1 occupies favorable fragment-like chemical space (MW < 300, containing both hydrogen bond donor and acceptor functionality). The ortho-methoxy group provides a unique three-dimensional conformational constraint not available in the para-methoxy or unsubstituted phenyl analogs, enhancing library diversity in fragment-based drug discovery (FBDD) campaigns . For DNA-encoded library (DEL) construction, the primary 2-amine handle offers a well-precedented attachment point for on-DNA chemistry, while the ortho-methoxy substitution introduces shape diversity that differentiates this building block from the thousands of planar N-aryl scaffolds commonly used in DEL synthesis.

Regioisomeric Probe for Studying Ortho-Substituent Effects on Cytochrome P450 Metabolism and Transporter-Mediated Drug Disposition

Within the 2-aminobenzimidazole class, the N1-aryl substituent is a key determinant of metabolic stability and transporter recognition [1]. The ortho-methoxy group in CAS 33235-39-1 is predicted to alter both the pKa (6.17 vs. 6.24 for para) and the steric environment around the benzimidazole core compared to regioisomeric and unsubstituted analogs. This makes the compound a valuable probe for in vitro ADME panels designed to quantify how ortho-substitution affects CYP450 isoform-specific metabolism (particularly CYP3A4 and CYP1A2, which are known to metabolize benzimidazole-containing drugs), ABC transporter substrate recognition, and plasma protein binding—all critical parameters for lead candidate prioritization that cannot be predicted from para-methoxy or unsubstituted analog data alone.

Quote Request

Request a Quote for 1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.